2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate

Description

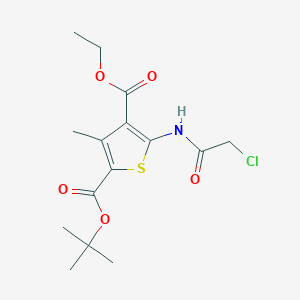

2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate (CAS: 519016-62-7) is a thiophene-based dicarboxylate ester featuring a sterically hindered tert-butyl group and an ethyl ester at positions 2 and 4, respectively. The 2-chloroacetamido substituent at position 5 introduces electrophilic reactivity, while the methyl group at position 3 stabilizes the thiophene core. This compound is utilized in synthetic organic chemistry and materials science due to its unique electronic and steric properties .

Properties

IUPAC Name |

2-O-tert-butyl 4-O-ethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO5S/c1-6-21-13(19)10-8(2)11(14(20)22-15(3,4)5)23-12(10)17-9(18)7-16/h6-7H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPKEMCMMCHUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601120944 | |

| Record name | 2-(1,1-Dimethylethyl) 4-ethyl 5-[(2-chloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601120944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519016-62-7 | |

| Record name | 2-(1,1-Dimethylethyl) 4-ethyl 5-[(2-chloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519016-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Dimethylethyl) 4-ethyl 5-[(2-chloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601120944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.

Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Chloroacetamido Group Addition: The chloroacetamido group is introduced via an acylation reaction using chloroacetyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Materials Science: Its stability and electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: The compound can be used as a probe to study biological processes involving thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate (CAS: 146381-87-5)

- Molecular Weight : 333.78 g/mol

- Melting Point : 164–169°C

- Key Differences : Lacks the tert-butyl group, reducing steric hindrance. The ethyl esters at both positions 2 and 4 enhance solubility in polar solvents compared to the tert-butyl variant.

- Reactivity : The absence of a bulky tert-butyl group facilitates nucleophilic substitution at the chloroacetamido site .

4-Ethyl 2-Methyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate (CAS: 885524-25-4)

- The ethyl ester at position 4 maintains moderate solubility .

Diethyl 5-(2-Cyanoacetamido)-3-methylthiophene-2,4-dicarboxylate (CAS: 514218-53-2)

- Key Differences: Replaces the chloroacetamido group with a cyanoacetamido moiety. The electron-withdrawing cyano group alters electronic density on the thiophene ring, directing reactivity toward different electrophilic pathways .

Crystallographic and Structural Analysis

- Crystal Packing: Analogous compounds, such as diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate (), crystallize in triclinic systems (space group P1) with hydrogen bonding and van der Waals interactions stabilizing the lattice .

- Impact of tert-Butyl Group : The bulky tert-butyl substituent in the target compound likely disrupts planar stacking observed in simpler analogs (e.g., diethyl esters), leading to altered melting points and solubility profiles .

Tabulated Comparison of Key Parameters

| Compound (CAS) | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Solubility Profile |

|---|---|---|---|---|

| 519016-62-7 (Target) | 333.79* | Not reported | 2-tert-butyl, 4-ethyl, 5-Cl-acetamido | Low (steric hindrance) |

| 146381-87-5 (Diethyl analog) | 333.78 | 164–169 | 2,4-diethyl, 5-Cl-acetamido | Moderate (polar solvents) |

| 885524-25-4 (Ethyl-methyl analog) | ~347.8 | Not reported | 2-methyl, 4-ethyl, 5-Cl-acetamido | Higher than tert-butyl analog |

| 514218-53-2 (Cyanoacetamido derivative) | 328.33 | Not reported | 2,4-diethyl, 5-cyanoacetamido | Moderate (polar aprotic) |

*Calculated from molecular formula C13H16ClNO5S.

Biological Activity

2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound derived from thiophene, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications in research and industry.

- Molecular Formula : C13H17ClO4S

- Melting Point : Approximately 195.26 °C

- Boiling Point : ~491.7 °C at 760 mmHg

- Density : ~1.3 g/cm³

Synthesis

The compound is synthesized through a multi-step organic reaction involving:

- Alkylation of Thiophene Derivatives : Initial formation of the thiophene backbone.

- Chlorination : Introduction of the chlorine atom.

- Esterification : Formation of the dicarboxylate structure using alcohols in acidic conditions.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The ester and chloroacetamido functional groups are believed to play critical roles in these interactions, influencing various biochemical pathways.

Inhibitory Effects on Carcinogenesis

Research indicates that this compound exhibits inhibitory effects on chemical carcinogenesis. For instance, studies have shown that it can reduce the incidence and multiplicity of tumors induced by carcinogens such as benzo[a]pyrene in animal models. The compound's structural features contribute to its efficacy in inhibiting tumor formation.

Study on Tumor Inhibition

A study conducted on ICR/Ha mice demonstrated that dietary inclusion of this compound significantly reduced the number of tumors per mouse when exposed to benzo[a]pyrene. The results suggest a promising role for this compound in cancer prevention strategies.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Number of Mice with Tumors | 80% | 30% |

| Average Tumors per Mouse | 3.5 | 1.2 |

Proteomics Research

Due to its unique structure, the compound is utilized in proteomics research, particularly in studies investigating protein interactions and modifications.

Specialty Chemicals Production

The compound serves as a building block for synthesizing more complex molecules in various industrial applications, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate | Exhibits moderate anti-carcinogenic properties |

| This compound | Stronger inhibitory effects on tumor formation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.